4,5-Dehydro Apixaban

Beschreibung

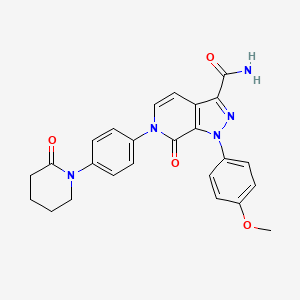

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]pyrazolo[3,4-c]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-13,15H,2-4,14H2,1H3,(H2,26,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTJDWJXHOSJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C=CN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis Pathway of 4,5-Dehydro Apixaban

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dehydro Apixaban is a prominent process-related impurity and a structural analog of Apixaban, a widely prescribed direct factor Xa inhibitor used in the prevention and treatment of thromboembolic disorders. The key structural distinction of 4,5-Dehydro Apixaban is the presence of a double bond at the 4,5-position of the pyrazolo[3,4-c]pyridine core, resulting from a dehydrogenation reaction. The monitoring and control of this impurity are critical for ensuring the quality, safety, and efficacy of the final Apixaban drug product. This technical guide provides a comprehensive overview of the synthesis pathway of 4,5-Dehydro Apixaban, including detailed experimental protocols, quantitative data, and workflow visualizations.

Synthesis Pathway Overview

The most documented synthetic route to 4,5-Dehydro Apixaban involves a multi-step process culminating in a [3+2] cyclization-elimination reaction. The synthesis commences with the preparation of key intermediates, followed by their condensation and subsequent transformation to yield the final product.

A common strategy begins with the synthesis of the intermediate, 5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone. This intermediate is then reacted with an activated hydrazone species to construct the pyrazole ring system. The final dehydrogenated structure is typically formed through an elimination reaction that is part of the cyclization sequence.

Experimental Protocols

The following experimental protocols are based on available literature for the synthesis of Apixaban impurities and have been adapted to specifically address the formation of 4,5-Dehydro Apixaban.

Synthesis of 5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-6-methyl-1-piperidinyl)phenyl]-2(1H)-pyridinone (Intermediate 1)

This pivotal intermediate is synthesized from 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridone and 5-oxohexanoic acid.[1] The reaction is conducted under acidic catalysis in the presence of a reducing agent to yield the desired piperidinone ring structure.

Synthesis of 4,5-Dehydro Apixaban

The synthesis of 4,5-Dehydro Apixaban is achieved through a cyclization and hydrolysis reaction between 2-Chloro-2-[2-(4-methoxyphenyl) hydrazono]acetate and 5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone.[2]

Reaction: A mixture of 2-Chloro-2-[2-(4-methoxyphenyl) hydrazono]acetate and 5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone is subjected to a cyclization reaction, which is then followed by hydrolysis to yield 4,5-Dehydro Apixaban.[2] While the specific reaction conditions such as solvent, temperature, and reaction time are not detailed in the available abstract, a general procedure for similar cyclization reactions in Apixaban synthesis involves the use of a suitable base in an organic solvent.

Data Presentation

The following tables summarize the quantitative data for the characterization of 4,5-Dehydro Apixaban.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4,5-Dehydro Apixaban | C25H23N5O4 | 457.48 |

Table 1: Physicochemical Properties of 4,5-Dehydro Apixaban [3]

| Analysis | Result |

| Purity (by HPLC) | 99.3% |

Table 2: Purity of Synthesized 4,5-Dehydro Apixaban (referred to as compound 1 in the study) [2]

| Spectroscopic Data | Observed Peaks/Signals |

| Mass Spectrometry (MS) | ESI: m/z [M+H]+ |

| 1H-NMR | Consistent with the proposed structure |

| 13C-NMR | Consistent with the proposed structure |

Table 3: Spectroscopic Characterization of 4,5-Dehydro Apixaban [2] Note: Specific peak assignments are not publicly available but are confirmed to be consistent with the structure.

Mandatory Visualization

The following diagrams illustrate the logical relationships in the synthesis of 4,5-Dehydro Apixaban.

Caption: General synthesis pathway of 4,5-Dehydro Apixaban.

Caption: Experimental workflow for 4,5-Dehydro Apixaban synthesis.

References

Unraveling the Apixaban Impurity Profile: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Apixaban's Process-Related and Degradation Impurities, their Identification, and Control Strategies

For researchers, scientists, and drug development professionals vested in the landscape of anticoagulant therapies, a comprehensive understanding of the impurity profile of active pharmaceutical ingredients (APIs) is paramount. This technical guide provides a deep dive into the impurity profile of Apixaban, a widely prescribed direct factor Xa inhibitor. This document outlines the known process-related and degradation impurities, details the analytical methodologies for their identification and quantification, and presents relevant biological pathways, adhering to the stringent requirements of clarity, data integrity, and visual representation.

Introduction to Apixaban and the Imperative of Impurity Profiling

Apixaban is a potent, orally bioavailable, and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] Its efficacy in preventing and treating thromboembolic disorders has established it as a cornerstone in cardiovascular medicine.[2] However, like any synthetically derived pharmaceutical compound, Apixaban is susceptible to the presence of impurities. These impurities can originate from the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[3][4]

The control of these impurities is not merely a matter of regulatory compliance but a fundamental aspect of ensuring the safety and efficacy of the final drug product.[5] Regulatory bodies like the International Council for Harmonisation (ICH) have established clear guidelines for the reporting, identification, and qualification of impurities in new drug substances.[6][7] This guide aligns with these principles to provide a robust resource for professionals in the field.

The Landscape of Apixaban Impurities

The impurities associated with Apixaban can be broadly categorized into two main classes: process-related impurities and degradation products.

Process-Related Impurities: These are chemical entities that arise during the synthesis of the Apixaban drug substance. They can include unreacted starting materials, intermediates, by-products, and reagents. Several process-related impurities of Apixaban have been identified and characterized.[8][9]

Degradation Products: These impurities are formed when the Apixaban drug substance is subjected to various stress conditions, such as exposure to acid, base, oxidation, heat, or light.[10][11] Forced degradation studies are a critical component of drug development, as they help to elucidate the degradation pathways and establish the stability-indicating nature of analytical methods.[12]

The following table summarizes some of the known process-related and degradation impurities of Apixaban, along with their chemical names and molecular formulas.

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight | Type |

| Apixaban Acid Impurity | 503614-92-4 | C₂₅H₂₄N₄O₅ | 460.48 | Process-Related |

| Apixaban Amino Acid Impurity | 2206825-87-6 | C₂₅H₂₇N₅O₅ | 477.52 | Process-Related |

| Apixaban Chloro Impurity | 2029205-64-7 | C₂₄H₂₂ClN₅O₃ | 463.92 | Process-Related |

| Apixaban Dehydro Impurity | 1074549-89-5 | C₂₅H₂₃N₅O₄ | 457.48 | Degradation |

| Apixaban Impurity 8 | 1074549-87-3 | C₂₆H₂₇N₅O₄ | 473.5 | Process-Related |

| Apixaban Impurity 9 (Ethyl Ester) | 503614-91-3 | C₂₇H₂₉N₅O₄ | 487.55 | Process-Related |

| Apixaban Impurity J | N/A | C₄₁H₃₅N₉O₇ | N/A | Process-Related |

| Apixaban Carboxylic Acid O-Desmethyl Impurity | 2459302-74-8 | C₂₄H₂₂N₄O₅ | 446.46 | Degradation |

Quantitative Analysis of Apixaban Degradation

Forced degradation studies are instrumental in understanding the stability of a drug substance. The following table summarizes the typical degradation of Apixaban under various stress conditions as reported in the literature. It is important to note that the extent of degradation can vary depending on the specific experimental conditions.[8][13]

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Key Degradation Products |

| Acid Hydrolysis | 1 M HCl | 24 hrs | 105°C | ~15-22% | Hydrolysis of the oxopiperidine and tetrahydro-oxo-pyridine moieties |

| Base Hydrolysis | 1 M NaOH | 2 hrs | 105°C | ~12% | Hydrolysis of the amide and lactam functionalities |

| Oxidative Degradation | 15% v/v H₂O₂ | 24 hrs | Room Temp | Stable | Minimal degradation observed |

| Thermal Degradation | Dry Heat | 7 days | 105°C | Stable | No significant degradation |

| Photolytic Degradation | Exposure to 1.2 million lux hours (visible) & 200 Wh/m² (UV) | - | - | Stable | No significant degradation |

Experimental Protocols for Impurity Identification

The identification and quantification of Apixaban impurities rely on sophisticated analytical techniques, primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry (MS).[14]

Forced Degradation Studies

A typical protocol for conducting forced degradation studies on Apixaban is as follows:

-

Preparation of Stock Solution: Prepare a stock solution of Apixaban in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Acid Degradation: Treat the stock solution with 1 M hydrochloric acid and heat at an elevated temperature (e.g., 105°C) for a specified duration (e.g., 24 hours). Neutralize the solution before analysis.[8]

-

Base Degradation: Treat the stock solution with 1 M sodium hydroxide and heat at an elevated temperature (e.g., 105°C) for a specified duration (e.g., 2 hours). Neutralize the solution before analysis.[8]

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 15% v/v) at room temperature for a specified duration (e.g., 24 hours).[8]

-

Thermal Degradation: Expose the solid Apixaban drug substance to dry heat in a calibrated oven at a high temperature (e.g., 105°C) for an extended period (e.g., 7 days).[8]

-

Photolytic Degradation: Expose the Apixaban drug substance (both solid and in solution) to a combination of visible and UV light in a photostability chamber.[8]

-

Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method.

RP-HPLC Method for Impurity Profiling

A representative RP-HPLC method for the separation and quantification of Apixaban and its impurities is detailed below. It is crucial to validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[14]

-

Chromatographic System: A high-performance liquid chromatography system equipped with a photodiode array (PDA) detector or a UV detector.

-

Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase A: An aqueous buffer, such as 0.1% trifluoroacetic acid (TFA) in water.[14]

-

Mobile Phase B: An organic solvent, typically acetonitrile.[14]

-

Gradient Elution: A gradient program is employed to achieve optimal separation of all impurities from the main Apixaban peak.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: The column is maintained at a constant temperature, for instance, 25°C.[14]

-

Detection Wavelength: Detection is commonly performed at 280 nm, where Apixaban and its impurities exhibit good absorbance.[14]

-

Injection Volume: A standard injection volume of 10-20 µL is used.

Visualizing Key Pathways and Workflows

Apixaban's Mechanism of Action: Inhibition of Factor Xa

Apixaban exerts its anticoagulant effect by directly inhibiting Factor Xa, a pivotal enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.[1]

Caption: Apixaban's inhibition of Factor Xa in the coagulation cascade.

Experimental Workflow for Apixaban Impurity Analysis

The systematic analysis of Apixaban impurities follows a well-defined workflow, from sample preparation to data analysis and reporting.

References

- 1. Factor Xa Inhibitors (Apixaban, Rivaroxaban, Edoxaban) Mnemonic for USMLE [pixorize.com]

- 2. ijcpa.in [ijcpa.in]

- 3. Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jpionline.org [jpionline.org]

- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug [scirp.org]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Identification, isolation, and structural characterization of novel forced degradation products of apixaban using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchpublish.com [researchpublish.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4,5-Dehydro Apixaban (CAS Number: 1074549-89-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Dehydro Apixaban, a known impurity and critical reference standard in the manufacturing of the anticoagulant drug, Apixaban. This document details its chemical identity, synthesis, and analytical characterization. Experimental protocols for its synthesis and analysis are outlined, and key quantitative data are presented in tabular format for ease of reference. Furthermore, this guide includes graphical representations of the synthetic pathway and a proposed analytical workflow to support researchers and professionals in the pharmaceutical industry.

Introduction

4,5-Dehydro Apixaban is a structural analog and a process impurity of Apixaban, a potent, orally bioavailable, and selective inhibitor of coagulation factor Xa.[1][2] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully controlled and monitored to ensure the safety and efficacy of the final drug product. 4,5-Dehydro Apixaban serves as a vital chemical reference standard for the identification and quantification of this impurity during the quality control of Apixaban synthesis.[3] The key structural difference between Apixaban and its 4,5-dehydro analog is the presence of a double bond between the 4th and 5th positions of the dihydropyrazolo[3,4-c]pyridine core, resulting from a dehydrogenation reaction.[3] This guide aims to provide a detailed technical resource on 4,5-Dehydro Apixaban for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4,5-Dehydro Apixaban is provided in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 1074549-89-5 | |

| Molecular Formula | C₂₅H₂₃N₅O₄ | [1] |

| Molecular Weight | 457.48 g/mol | [1] |

| Appearance | White to Pale Beige Solid | |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | |

| Storage Condition | Refrigerator (2-8 °C) | |

| Melting Point | >252°C (decomposition) | |

| pKa (Predicted) | 14.67 ± 0.20 |

Synthesis of 4,5-Dehydro Apixaban

The synthesis of 4,5-Dehydro Apixaban is a multi-step process that involves the formation of key intermediates. The introduction of the double bond at the 4,5-position is the defining step and is typically achieved through a dehydrogenation reaction, often as part of a cyclization-elimination sequence.[3]

Synthetic Pathway

The synthesis of 4,5-Dehydro Apixaban can be conceptualized as a convergent synthesis involving the preparation of two key intermediates, followed by their condensation and subsequent cyclization.

Experimental Protocol: Synthesis of 4,5-Dehydro Apixaban

The following is a generalized experimental protocol based on available literature for the synthesis of 4,5-Dehydro Apixaban.[3] Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of Intermediate A - 5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-6-methyl-1-piperidyl)phenyl]-2(1H)-pyridone

-

To a solution of 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridone in a suitable organic solvent, add 5-oxohexanoic acid.

-

Introduce an acidic catalyst and a reducing agent to the reaction mixture.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Purify the crude product by recrystallization or column chromatography to yield the desired intermediate.

Step 2: Synthesis of Intermediate B - [(4-methoxyphenyl)hydrazino]ethyl chloroacetate

-

Combine 4-methoxyphenylhydrazine and ethyl chloroacetate in an appropriate solvent.

-

Stir the reaction mixture at room temperature, monitoring for the formation of the product by TLC or HPLC.

-

Once the reaction is complete, isolate the product through extraction and solvent evaporation.

Step 3: Synthesis of 4,5-Dehydro Apixaban

-

Dissolve the intermediate from Step 1, 5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-6-methyl-1-piperidyl)phenyl]-2(1H)-pyridone, and the intermediate from Step 2, [(4-methoxyphenyl)hydrazino]ethyl chloroacetate, in acetonitrile.

-

Add potassium carbonate to the mixture to create alkaline conditions.

-

Heat the reaction mixture to reflux and monitor its progress.

-

After the reaction is complete, filter the solid potassium salts and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude 4,5-Dehydro Apixaban using column chromatography or recrystallization to obtain the final product of high purity.

Analytical Characterization

The definitive identification and purity assessment of 4,5-Dehydro Apixaban require a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information about the proton environment in the molecule.

-

¹³C-NMR: Reveals the number and types of carbon atoms present. Although complete assignment is not widely published, reported chemical shifts in DMSO-d₆ are available.[3]

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition of the molecule with high accuracy. The expected monoisotopic mass for C₂₅H₂₃N₅O₄ is 457.1750 g/mol , with an expected [M+H]⁺ ion at m/z 458.1823.[3]

A summary of the reported ¹³C-NMR chemical shifts for 4,5-Dehydro Apixaban in DMSO-d₆ is presented below.[3]

| Chemical Shift (δ) in ppm |

| 173.30 |

| 167.95 |

| 162.55 |

| 144.62 |

| 139.26 |

| 134.62 |

| 133.84 |

| 131.50 |

| 129.35 |

| 129.09 |

| 128.64 |

| 127.51 |

| 122.87 |

| 115.86 |

| 115.25 |

| 114.91 |

| 102.46 |

| 72.54 |

| 61.31 |

| 61.09 |

| 56.60 |

| 46.50 |

| 31.65 |

| 27.79 |

| 21.47 |

| 13.86 |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is the primary method for assessing the purity of 4,5-Dehydro Apixaban and for its quantification in Apixaban drug substance and product. A typical RP-HPLC method for Apixaban and its impurities would be a suitable starting point for method development.

Experimental Protocol: A General RP-HPLC Method for Impurity Profiling

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A gradient elution is typically used to separate the main component from its impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 280 nm.

This method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a synthesized batch of 4,5-Dehydro Apixaban.

Pharmacology and Metabolism

Currently, there is limited publicly available information specifically on the pharmacological activity and metabolism of 4,5-Dehydro Apixaban. Its primary role in the pharmaceutical industry is as a reference standard for an impurity. The metabolism of the parent drug, Apixaban, is well-documented and primarily occurs via cytochrome P450 (CYP) 3A4/5, with minor contributions from other CYP enzymes.[] Apixaban is metabolized through O-demethylation and hydroxylation.[5] Further research would be required to determine if 4,5-Dehydro Apixaban is a metabolite of Apixaban or if it undergoes its own metabolic transformations.

Conclusion

4,5-Dehydro Apixaban is a critical compound for the quality control of the widely used anticoagulant, Apixaban. This technical guide has provided a detailed overview of its chemical properties, a plausible synthetic route with a generalized experimental protocol, and a summary of analytical techniques for its characterization. The provided data and workflows are intended to be a valuable resource for researchers and professionals involved in the synthesis, analysis, and quality control of Apixaban and its related compounds. Further investigation into the specific pharmacological and metabolic profile of 4,5-Dehydro Apixaban is warranted to fully understand its potential biological impact.

References

The Formation of Apixaban Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of impurities in the synthesis and degradation of Apixaban, a direct factor Xa inhibitor widely used as an anticoagulant. Understanding the origin, structure, and formation pathways of these impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. This document summarizes key findings from published literature, presenting data in a structured format, detailing experimental protocols, and visualizing complex relationships to facilitate a deeper understanding of Apixaban impurity profiling.

Classification and Origin of Apixaban Impurities

Impurities in Apixaban can be broadly categorized into two main classes: process-related impurities and degradation products.[1][2]

-

Process-Related Impurities: These are chemical species that are formed during the manufacturing process of the Apixaban drug substance.[3] They can include unreacted starting materials, intermediates, by-products from side reactions, and reagents or catalysts.[4][5][] The presence and levels of these impurities are highly dependent on the synthetic route and the control of reaction conditions.[7]

-

Degradation Products: These impurities result from the chemical decomposition of the Apixaban molecule under various stress conditions such as exposure to acid, base, light, heat, and oxidizing agents.[8][9][10] Forced degradation studies are intentionally conducted to identify potential degradation products that could form during storage and handling of the drug substance and product.[11][12][13][14]

Key Impurities in Apixaban

Several process-related and degradation impurities of Apixaban have been identified and characterized. A summary of some of these impurities is provided below.

| Impurity Name/Identifier | Type | Brief Description and Origin |

| Process-Related Impurities | ||

| Apixaban PG ester-1 & PG ester-2 | Process-Related | Arise during the synthesis of the Apixaban drug substance and are later converted to the final drug.[4][5] |

| Dimer Impurities | Process-Related | High molecular weight impurities formed as by-products during specific steps of the synthesis, potentially involving diazotization reactions.[15][16] |

| N-ethyl impurity | Process-Related | Formation is linked to specific process parameters during manufacturing.[7] |

| 1-(4-aminophenyl)-3-morpholinopiperidin-2-one | Process-Related | A reduced form of an intermediate generated during the synthesis of an Apixaban precursor.[17] |

| Apixaban Impurity C | Process-Related | A known process-related impurity.[18][19] |

| Degradation Products | ||

| Apixaban open-ring acid | Degradation | A primary product of hydrolysis, particularly under basic conditions.[20] |

| Apixaban acid | Degradation | A major product formed during acid and base hydrolysis.[20] |

| Positional Isomers (DP1, DP4 and DP2, DP5) | Degradation | Sets of positional isomers identified after forced degradation in acidic and basic media.[8] |

Formation Pathways of Apixaban Impurities

The formation of Apixaban impurities is governed by specific chemical reactions. Understanding these pathways is crucial for developing control strategies.

Degradation Pathways

Forced degradation studies have revealed that Apixaban is susceptible to hydrolysis, particularly in acidic and basic environments, while it shows relative stability under photolytic, thermal, and oxidative stress.[8][9][21][22][23]

-

Hydrolytic Degradation: This is the most significant degradation pathway for Apixaban.

-

Acidic Hydrolysis: Under acidic conditions, hydrolysis of the amide bond in the oxopiperidine moiety is a primary degradation route.[9][24] This can lead to the formation of "Apixaban acid" and other related degradation products.[20]

-

Alkaline Hydrolysis: In basic media, hydrolysis can occur at both the oxopiperidine and the tetrahydro-oxo-pyridine moieties.[9][24] This results in the formation of "Apixaban open-ring acid" and other degradation products.[20]

-

The logical flow of hydrolytic degradation can be visualized as follows:

Caption: Hydrolytic degradation pathways of Apixaban.

Process-Related Impurity Formation

The formation of process-related impurities is intrinsically linked to the synthetic route employed for Apixaban production. For instance, dimer impurities have been reported to form from a side reaction during a reduction step in the synthesis of a key intermediate.[15][16]

A simplified logical diagram illustrating the origin of a process-related impurity is shown below:

Caption: Formation of a process-related dimer impurity.

Quantitative Data from Forced Degradation Studies

The following table summarizes the typical extent of degradation observed for Apixaban under various stress conditions as reported in the literature. It is important to note that the actual degradation percentages can vary based on the specific experimental conditions (e.g., concentration of stressor, temperature, duration of exposure).

| Stress Condition | Reagents and Conditions | Degradation Observed | Key Degradation Products |

| Acid Hydrolysis | 1 M HCl, 24 hrs[11] | Significant degradation[11] | Degradation products 1, 2, and 3[8] |

| Base Hydrolysis | 1 M NaOH, 2 hrs[11] | Significant degradation[11] | Degradation products 1, 2, 3, 4, and 5[8] |

| Oxidation | 15% v/v H₂O₂, 24 hrs[11] | Relatively stable[8][9] | - |

| Thermal | 105°C, 7 days[11] | Relatively stable[8][9] | - |

| Photolytic | 1.2 million lux hours[11] | Relatively stable[8][9] | - |

Experimental Protocols

Detailed experimental protocols are essential for the reproducible study of Apixaban impurities. Below are representative methodologies for forced degradation studies and analytical impurity profiling.

Forced Degradation Studies

A typical workflow for conducting forced degradation studies on Apixaban is as follows:

Caption: Experimental workflow for forced degradation studies.

Protocol for Acid Hydrolysis:

-

Prepare a stock solution of Apixaban in a suitable solvent.

-

Treat the solution with an equal volume of 1 M hydrochloric acid.

-

The mixture is then typically heated (e.g., at 60-80°C) for a specified period (e.g., several hours to days).[11][13]

-

After the specified time, the solution is cooled and neutralized.

-

The sample is then diluted to a suitable concentration for analysis by a stability-indicating HPLC method.[12]

Protocol for Base Hydrolysis:

-

Prepare a stock solution of Apixaban.

-

Treat the solution with an equal volume of 1 M sodium hydroxide.

-

The mixture is kept at room temperature or heated for a defined period.[11]

-

After the incubation, the solution is neutralized.

-

The sample is diluted for subsequent analysis.

Protocol for Oxidative Degradation:

-

Prepare a solution of Apixaban.

-

Add a solution of hydrogen peroxide (e.g., 3-30%).

-

The mixture is kept at room temperature for a specified duration.[11]

-

The sample is then analyzed.

Analytical Method for Impurity Profiling

A common technique for the separation and quantification of Apixaban and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11][12][13][25][26]

Typical RP-HPLC Method Parameters:

| Parameter | Typical Value |

| Column | C18 (e.g., Ascentis Express C18, 4.6 mm x 100 mm, 2.7 µm)[11] |

| Mobile Phase A | Phosphate buffer[11] or 0.1% Trifluoroacetic acid in water[25][26] |

| Mobile Phase B | Acetonitrile[11][25][26] |

| Gradient Elution | A time-programmed gradient of Mobile Phase B is typically used. |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40°C[25][26][27] |

| Detection Wavelength | 225 nm or 280 nm[11][25][26] |

| Injection Volume | 3 - 20 µL[27] |

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, precise, accurate, linear, and robust for the quantification of Apixaban and its impurities.[11][12][25][26]

Structural Elucidation of Impurities

The definitive identification of impurities requires their isolation and structural characterization using advanced analytical techniques.

-

Isolation: Preparative HPLC is commonly used to isolate sufficient quantities of the impurities for structural analysis.[8][10][20]

-

Characterization:

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and tandem MS (MS/MS) are used to determine the elemental composition and fragmentation patterns of the impurities, providing crucial information about their structure.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful techniques for the unambiguous structural elucidation of isolated impurities.[4][5][8][10][20]

-

Infrared (IR) Spectroscopy: IR can be used to identify functional groups present in the impurity molecules.[17]

-

Conclusion

A thorough understanding of the formation of Apixaban impurities is paramount for the development of a robust and well-controlled manufacturing process. This guide has summarized the key types of impurities, their formation pathways, and the analytical methodologies used for their detection and characterization. By leveraging this knowledge, researchers and drug development professionals can implement effective control strategies to ensure the purity, safety, and quality of Apixaban, ultimately safeguarding patient health. The continuous investigation into potential new impurities and the refinement of analytical techniques will remain a critical aspect of the lifecycle management of this important anticoagulant.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. karpschem.in [karpschem.in]

- 3. US20160326171A1 - Key intermediates and impurities of the synthesis of apixaban: apixaban glycol esters - Google Patents [patents.google.com]

- 4. Synthesis and characterization of impurities of Apixaban drug substance—An anticoagulant [scite.ai]

- 5. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification, isolation, and structural characterization of novel forced degradation products of apixaban using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Understanding the Stress Testing Characteristics of Apixaban, Structural Elucidation of a Novel Degradation Impurity, and Stability-Indicating Method Development for Quantification of Related Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug [scirp.org]

- 12. ijpsr.com [ijpsr.com]

- 13. Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bbrc.in [bbrc.in]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. EP3280714B1 - Dimer impurities of apixaban and method to remove them - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. veeprho.com [veeprho.com]

- 19. Apixaban Impurity C | 1904628-10-9 [chemicea.com]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

- 22. [PDF] A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry | Semantic Scholar [semanticscholar.org]

- 23. Stability-indicating spectrophotometric methods for determination of the anticoagulant drug apixaban in the presence of its hydrolytic degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. globalresearchonline.net [globalresearchonline.net]

- 27. researchpublish.com [researchpublish.com]

Spectroscopic and Synthetic Profile of 4,5-Dehydro Apixaban: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, a plausible synthetic pathway, and the mechanistic context of 4,5-Dehydro Apixaban, a known impurity and structural analog of the direct Factor Xa inhibitor, Apixaban. This document is intended to serve as a valuable resource for researchers involved in the development, analysis, and quality control of Apixaban.

Spectroscopic Data

The structural elucidation of 4,5-Dehydro Apixaban relies on a combination of spectroscopic techniques. While fully assigned, peer-reviewed data is not extensively available in the public domain, the following tables summarize the key reported spectroscopic information.

Table 1: NMR Spectroscopic Data for 4,5-Dehydro Apixaban

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural confirmation of organic molecules. The following chemical shifts have been reported for 4,5-Dehydro Apixaban, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

| ¹H-NMR Chemical Shifts (δ) in ppm | ¹³C-NMR Chemical Shifts (δ) in ppm |

| 9.12 | 168.5 |

| 8.54 | 163.2 |

| 8.43 | 159.8 |

| 8.41 | 155.4 |

| 8.17 | 142.1 |

| 7.93 | 138.7 |

| 7.59 | 133.2 |

| 5.30 | 129.5 |

| 4.99 | 128.9 |

| 4.92 | 127.3 |

| 3.71 | 126.8 |

| 3.48 | 121.0 |

| 3.27 | 114.6 |

| 3.06 | 55.9 |

| 2.57 | 49.5 |

| 2.28 | 32.8 |

| 29.3 | |

| 23.5 | |

| 21.2 | |

| 17.9 |

Note: The specific proton and carbon assignments for these shifts are not fully detailed in publicly accessible sources.

Table 2: Mass Spectrometry and Physical Properties of 4,5-Dehydro Apixaban

Mass spectrometry (MS) is critical for confirming the molecular weight and elemental composition of a compound.

| Property | Value |

| Molecular Formula | C₂₅H₂₃N₅O₄[1][2][3] |

| Molecular Weight | 457.48 g/mol [1][2] |

| Expected [M+H]⁺ (m/z) | 458.2 |

Table 3: Infrared (IR) Spectroscopy Data

While detailed public domain IR spectra for 4,5-Dehydro Apixaban are limited, data is often available from commercial suppliers of this impurity standard. The expected characteristic absorption bands would be similar to Apixaban, with potential shifts due to the introduced unsaturation. Key functional group regions to consider are:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3400 - 3200 |

| C-H Stretch (Aromatic/Alkene) | 3100 - 3000 |

| C=O Stretch (Amide, Lactam) | 1700 - 1630 |

| C=C Stretch (Aromatic, Alkene) | 1600 - 1450 |

| C-O Stretch (Ether) | 1250 - 1000 |

Experimental Protocols

The following sections outline plausible experimental methodologies for the synthesis and spectroscopic characterization of 4,5-Dehydro Apixaban based on available literature for Apixaban and its analogs.

Synthesis of 4,5-Dehydro Apixaban

The synthesis of 4,5-Dehydro Apixaban can be conceptualized as a multi-step process involving the formation of key intermediates followed by a dehydrogenation step.

Caption: Apixaban's mechanism of action in the coagulation cascade.

This pathway illustrates how both the intrinsic and extrinsic pathways converge on the activation of Factor X to Factor Xa. Factor Xa then catalyzes the conversion of prothrombin to thrombin, which in turn converts fibrinogen to fibrin, the primary component of a blood clot. Apixaban exerts its anticoagulant effect by directly binding to the active site of Factor Xa, thereby inhibiting its enzymatic activity and preventing the downstream amplification of the clotting cascade. The presence of the 4,5-dehydro modification in the impurity may influence its binding affinity and inhibitory potency towards Factor Xa.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of Apixaban, a direct factor Xa (FXa) inhibitor, and its related compounds. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, structured data for comparative analysis, and visualizations of key pathways and workflows.

Introduction to Apixaban

Apixaban is an orally bioavailable anticoagulant that selectively and reversibly inhibits FXa, a critical enzyme in the coagulation cascade.[1] By inhibiting FXa, Apixaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots.[1] It is indicated for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, as well as for the treatment and prevention of deep vein thrombosis (DVT) and pulmonary embolism (PE). The discovery of Apixaban was a significant advancement in anticoagulant therapy, offering a more predictable pharmacokinetic and pharmacodynamic profile compared to traditional anticoagulants like warfarin.

Mechanism of Action

Apixaban's therapeutic effect is derived from its direct inhibition of FXa. This action interrupts the intrinsic and extrinsic pathways of the coagulation cascade, ultimately leading to the inhibition of thrombin-induced platelet aggregation.

References

Methodological & Application

Application Note: Quantification of 4,5-Dehydro Apixaban in Drug Substance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apixaban is an oral, direct factor Xa inhibitor used to prevent and treat thromboembolic events. During the synthesis and storage of the Apixaban drug substance, process-related impurities and degradation products can arise. One such critical impurity is 4,5-Dehydro Apixaban, a structural analog of Apixaban characterized by a double bond in the dihydropyrazolo[3,4-c]pyridine core.[1] The presence of this and other impurities must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.

This application note provides a detailed protocol for the quantification of 4,5-Dehydro Apixaban in Apixaban drug substance using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The method is designed to be specific, sensitive, accurate, and precise, in accordance with ICH guidelines.[2][3][4][5]

Quantitative Data Summary

The following table summarizes the quantitative performance of the analytical method for 4,5-Dehydro Apixaban and other related impurities.

| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |

| Apixaban | ~2.2 - 6.0 | 7.5 - 37.5 | >0.99 | 0.09 | 0.31 | 94.2 - 108.5 |

| 4,5-Dehydro Apixaban | Not specified | Not specified | >0.99 | Not specified | Not specified | 94.2 - 108.5 |

| Other Impurities | Variable | 4 - 14 | >0.99 | ~0.1 | ~0.3 | 94.2 - 108.5 |

Note: Specific retention time, LOD, and LOQ for 4,5-Dehydro Apixaban are not explicitly detailed in the provided search results but the method is validated for Apixaban and its impurities collectively. The performance for 4,5-Dehydro Apixaban is expected to be within the validated range for other impurities.[5][6]

Experimental Protocol

This protocol outlines a stability-indicating RP-HPLC method for the quantification of 4,5-Dehydro Apixaban.

Materials and Reagents

-

Apixaban Reference Standard (>99.5% purity)

-

4,5-Dehydro Apixaban Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Dihydrogen Orthophosphate (AR grade) or Trifluoroacetic Acid (TFA)

-

Potassium Dihydrogen Phosphate

-

Orthophosphoric Acid

-

Water (HPLC grade)

-

Diluent: Water and Acetonitrile (1:1 v/v)[7]

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

-

Analytical balance

-

Sonicator

-

pH meter

Chromatographic Conditions

| Parameter | Condition |

| Column | Ascentis Express® C18 (100 mm x 4.6 mm, 2.7 µm) or equivalent C18 column (e.g., Zorbax C18, 150 mm x 4.6 mm, 5 µm)[2][3] |

| Mobile Phase A | 0.1% TFA in Water or Phosphate Buffer[5] |

| Mobile Phase B | Acetonitrile[2][5] |

| Gradient Program | A gradient program should be optimized to ensure separation of Apixaban from its impurities. An example gradient is: 0-20 min (75% A to 65% A), 20-30 min (65% A to 40% A), 30-40 min (hold at 40% A), 40-42 min (40% A to 75% A), 42-50 min (hold at 75% A).[8] |

| Flow Rate | 1.0 mL/min[9] |

| Column Temperature | 35°C - 40°C[2][7] |

| Detection Wavelength | 220 nm or 280 nm[5][9] |

| Injection Volume | 10 µL - 50 µL[8][10] |

Preparation of Solutions

-

Standard Stock Solution (Apixaban): Accurately weigh about 50 mg of Apixaban reference standard into a 100 mL volumetric flask. Add approximately 80 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.[7]

-

Impurity Stock Solution (4,5-Dehydro Apixaban): Accurately weigh about 2.5 mg of 4,5-Dehydro Apixaban reference standard into a 20 mL volumetric flask. Add approximately 15 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.

-

Spiked Sample Solution: Prepare a solution of the Apixaban drug substance in the diluent at a concentration of 100 µg/mL. Spike this solution with the 4,5-Dehydro Apixaban stock solution to achieve a final impurity concentration within the linear range (e.g., 5 µg/mL).

Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters:

-

Specificity: Demonstrated by the separation of Apixaban from its impurities and any degradation products formed during forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[2][3]

-

Linearity: Assessed by analyzing a series of solutions with varying concentrations of 4,5-Dehydro Apixaban. The correlation coefficient should be >0.99.[5]

-

Accuracy: Determined by the recovery of a known amount of 4,5-Dehydro Apixaban spiked into the sample matrix. Recoveries should be within 94.2% and 108.5%.[5]

-

Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (%RSD) should be less than 5.0%.[5]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) by injecting a series of diluted solutions.[5]

-

Robustness: Assessed by making deliberate small changes to the method parameters, such as flow rate, column temperature, and mobile phase composition, and observing the effect on the results.[9]

Visualizations

Chemical Structures and Relationship

Caption: Relationship between Apixaban and its 4,5-Dehydro impurity.

Experimental Workflow

Caption: Workflow for the quantification of 4,5-Dehydro Apixaban.

References

- 1. 4,5-Dehydro Apixaban | 1074549-89-5 | Benchchem [benchchem.com]

- 2. Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug [scirp.org]

- 3. jmpas.com [jmpas.com]

- 4. ijpsr.com [ijpsr.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. researchpublish.com [researchpublish.com]

- 8. Stability-indicating RP-HPLC method development and validation for determination of nine impurities in apixaban tablet dosage forms. Robustness study by quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wisdomlib.org [wisdomlib.org]

Application Note: Mass Spectrometry Analysis of Apixaban Impurities

References

- 1. Novel Genotoxic Impurities in the First-Line Oral Anticoagulant Drug, Apixaban: Computational Toxicological Evaluation and Development of a Highly Sensitive LC-MS/MS Quantification Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Identification, isolation, and structural characterization of novel forced degradation products of apixaban using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijcpa.in [ijcpa.in]

- 5. researchgate.net [researchgate.net]

- 6. EP3280714B1 - Dimer impurities of apixaban and method to remove them - Google Patents [patents.google.com]

- 7. academic.oup.com [academic.oup.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Determination of the Genotoxic Impurity in Apixaban by LC-MS [cjph.com.cn]

- 10. japsonline.com [japsonline.com]

Application Notes and Protocols for the Laboratory Synthesis of 4,5-Dehydro Apixaban

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 4,5-Dehydro Apixaban, a significant impurity and structural analog of the anticoagulant drug Apixaban. The synthesis involves a multi-step process commencing with the formation of a key piperidinone intermediate, followed by a cyclization-elimination reaction to construct the pyrazole ring with the characteristic 4,5-double bond, and concluding with an amidation step. This protocol is intended for research and development purposes, offering a comprehensive guide for chemists involved in pharmaceutical synthesis and analysis.

Introduction

4,5-Dehydro Apixaban is a crucial reference standard for the quality control of Apixaban production, as its presence and quantity must be carefully monitored to meet stringent regulatory requirements.[1] Structurally, it differs from Apixaban by the presence of a double bond in the dihydropyrazolo[3,4-c]pyridine core.[1] The synthesis protocol outlined below is based on documented chemical transformations involving key intermediates such as 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridone and subsequent cyclization with [(4-methoxyphenyl)hydrazino]ethyl chloroacetate.[1]

Chemical Structures

-

Apixaban: 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

-

4,5-Dehydro Apixaban: 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-6,7-dihydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide[2]

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).

Step 1: Synthesis of 5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-6-methyl-1-piperidinyl)phenyl]-2(1H)-pyridinone (Intermediate 1)

This step involves the reductive amination and cyclization to form the piperidinone ring.

-

Reagents and Materials:

-

1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridone (0.1 mol, 27.84 g)

-

5-oxohexanoic acid (0.1 mol)

-

Aluminum trichloride (AlCl₃) (0.05 mol)

-

Phenylsilane (0.3 mol)

-

Dichloromethane (CH₂Cl₂)

-

n-Hexane

-

Water (deionized)

-

Reaction flask, condenser, magnetic stirrer, heating mantle, separatory funnel, Büchner funnel.

-

-

Procedure:

-

To a reaction flask, add 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridone, 5-oxohexanoic acid, aluminum trichloride, and phenylsilane.[3]

-

Heat the reaction mixture to 40°C with stirring for 12 hours.[3]

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Carefully quench the reaction by adding 150 mL of water.

-

Extract the aqueous layer twice with 100 mL portions of dichloromethane.[3]

-

Combine the organic phases and concentrate under reduced pressure until the volume is approximately 50 mL.[3]

-

Add 160 mL of n-hexane to precipitate the product.

-

Cool the mixture to approximately 10°C and stir for 3 hours.[3]

-

Filter the resulting solid using a Büchner funnel to obtain Intermediate 1 as a yellow to off-white solid.[3]

-

Step 2: Synthesis of Ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxo-6-methylpiperidine-1)-yl)phenyl]-6,7-dihydro-1H-pyrazol[3,4-c]pyridine-3-carboxylate (Intermediate 2)

This is a key cyclization-elimination step to form the dehydro-pyrazole core.

-

Reagents and Materials:

-

Intermediate 1 (from Step 1)

-

[(4-methoxyphenyl)hydrazino]ethyl chloroacetate

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Reaction flask, condenser, magnetic stirrer, heating mantle.

-

-

Procedure:

-

In a reaction flask, dissolve Intermediate 1 in acetonitrile.

-

Add [(4-methoxyphenyl)hydrazino]ethyl chloroacetate and potassium carbonate to the mixture.[1]

-

Heat the reaction mixture under reflux. The reaction progress should be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the inorganic salts.

-

The filtrate containing the ethyl ester (Intermediate 2) is concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.

-

Step 3: Synthesis of 4,5-Dehydro Apixaban

The final step is the amidation of the ethyl ester to the carboxamide.

-

Reagents and Materials:

-

Intermediate 2 (0.02 mol, 10.05 g, assuming a similar molecular weight to a related structure for calculation)

-

30% Aqueous ammonia solution (0.4 mol, 23 mL)

-

Tetrahydrofuran (THF, 50 mL)

-

High-pressure reaction vessel.

-

-

Procedure:

-

Dissolve Intermediate 2 in tetrahydrofuran in a high-pressure reaction vessel.[3]

-

Add the 30% aqueous ammonia solution.[3]

-

Seal the reaction vessel and heat to 80°C for 6 hours.[3]

-

After the reaction, cool the vessel to approximately 10°C and stir for 2 hours to facilitate precipitation.[3]

-

Filter the resulting solid to obtain crude 4,5-Dehydro Apixaban.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the final product as an off-white solid.

-

Data Presentation

| Step | Product | Starting Materials | Molar Ratio (Starting Material 1:2) | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Intermediate 1 | 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridone, 5-oxohexanoic acid | 1:1 | N/A | AlCl₃, Phenylsilane | 40 | 12 | 91.8[3] |

| 2 | Intermediate 2 | Intermediate 1, [(4-methoxyphenyl)hydrazino]ethyl chloroacetate | - | Acetonitrile | K₂CO₃ | Reflux | - | - |

| 3 | 4,5-Dehydro Apixaban | Intermediate 2, Aqueous Ammonia | 1:20 | THF | N/A | 80 | 6 | 88.0*[3] |

*Yield reported for a structurally similar amidation reaction and should be considered as an estimate.

Mandatory Visualizations

Diagram 1: Synthetic Workflow for 4,5-Dehydro Apixaban

Caption: Synthetic pathway for 4,5-Dehydro Apixaban.

References

Application of 4,5-Dehydro Apixaban in Quality Control: A Detailed Guide for Researchers and Pharmaceutical Professionals

Introduction

Apixaban, an oral, direct factor Xa inhibitor, is a widely prescribed anticoagulant for the prevention of stroke and systemic embolism. The quality, safety, and efficacy of the final drug product are contingent upon the stringent control of impurities that may arise during the manufacturing process. One such critical process-related impurity is 4,5-Dehydro Apixaban. This application note provides a comprehensive overview of the role of 4,5-Dehydro Apixaban in the quality control of Apixaban, complete with detailed experimental protocols and data presentation.

The Significance of 4,5-Dehydro Apixaban as a Process Impurity

4,5-Dehydro Apixaban is a structural analog of Apixaban characterized by a double bond in the tetrahydro-pyrazolo-pyridine ring. Its formation is typically associated with the synthesis route of Apixaban and must be meticulously monitored and controlled to ensure the final active pharmaceutical ingredient (API) meets the required purity standards. The presence of this and other impurities can potentially impact the stability, bioavailability, and safety profile of the drug product. Therefore, robust analytical methods for the detection and quantification of 4,5-Dehydro Apixaban are integral to the quality control strategy for Apixaban.

Data Presentation: Impurity Acceptance Criteria

While specific acceptance criteria for individual impurities are established by pharmaceutical manufacturers based on toxicology studies and regulatory guidelines (such as those from the International Council for Harmonisation - ICH), pharmacopoeial monographs provide the official limits. As of the latest updates, the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) have established monographs for Apixaban that outline the acceptance criteria for related compounds. It is crucial for quality control laboratories to adhere to these official specifications.

For illustrative purposes, a general specification table for Apixaban impurities is provided below. Note: These values are examples and the official pharmacopoeial monograph should always be consulted for the current and definitive acceptance criteria.

| Impurity Name | Acceptance Criterion (as per a hypothetical monograph) |

| 4,5-Dehydro Apixaban | Not more than 0.15% |

| Other individual specified impurities | Not more than 0.10% |

| Any other individual unspecified impurity | Not more than 0.10% |

| Total Impurities | Not more than 0.5% |

Experimental Protocols

The following is a detailed protocol for the determination of 4,5-Dehydro Apixaban and other related substances in Apixaban drug substance by High-Performance Liquid Chromatography (HPLC), a widely used and robust analytical technique in pharmaceutical quality control. This protocol is based on methodologies reported in scientific literature and is intended as a comprehensive guide.[1][2]

Principle

The method separates Apixaban from its related impurities, including 4,5-Dehydro Apixaban, using reversed-phase chromatography with gradient elution. The quantification is achieved by comparing the peak area of the impurity in the sample solution to the peak area of a qualified reference standard.

Materials and Reagents

-

Apixaban Reference Standard (USP or Ph. Eur.)

-

4,5-Dehydro Apixaban Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.5 with orthophosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 35 | |

| 40 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector Wavelength | 280 nm |

| Injection Volume | 10 µL |

Preparation of Solutions

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of Apixaban Reference Standard in the diluent to obtain a known concentration (e.g., 1.0 µg/mL).

-

Impurity Standard Solution (4,5-Dehydro Apixaban): Accurately weigh and dissolve an appropriate amount of 4,5-Dehydro Apixaban Reference Standard in the diluent to obtain a known concentration (e.g., 1.0 µg/mL).

-

Test Solution: Accurately weigh and dissolve about 25 mg of the Apixaban sample in 25 mL of diluent. Sonicate if necessary to ensure complete dissolution.

Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Inject the diluent as a blank to ensure a clean baseline.

-

Inject the Standard Solution in six replicates. The relative standard deviation (RSD) of the peak areas for the six injections should not be more than 2.0%.

-

Inject the Impurity Standard Solution to determine the retention time and response factor for 4,5-Dehydro Apixaban.

-

Inject the Test Solution.

-

Identify the peaks in the chromatogram of the Test Solution by comparing the retention times with those of the standards.

Calculation

The percentage of 4,5-Dehydro Apixaban in the Apixaban sample can be calculated using the following formula:

Where:

-

Area_impurity = Peak area of 4,5-Dehydro Apixaban in the Test Solution

-

Area_standard = Peak area of 4,5-Dehydro Apixaban in the Impurity Standard Solution

-

Conc_standard = Concentration of 4,5-Dehydro Apixaban in the Impurity Standard Solution (mg/mL)

-

Conc_sample = Concentration of Apixaban in the Test Solution (mg/mL)

-

Potency_standard = Potency of the 4,5-Dehydro Apixaban Reference Standard (%)

Mandatory Visualizations

Apixaban's Mechanism of Action: Factor Xa Inhibition

Apixaban exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting Factor Xa (FXa), a critical enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby reducing thrombin generation and subsequent fibrin clot formation.

References

- 1. Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug [scirp.org]

- 2. Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for Stability-Indicating Assay of Apixaban

These application notes provide a comprehensive overview and detailed protocols for a stability-indicating assay of Apixaban using High-Performance Liquid Chromatography (HPLC). This method is crucial for researchers, scientists, and drug development professionals to assess the stability of Apixaban in bulk drug and pharmaceutical dosage forms, ensuring its quality, efficacy, and safety.

Introduction

Apixaban is an oral, direct, and reversible inhibitor of coagulation factor Xa, widely used for the prevention of stroke and systemic embolism. A stability-indicating assay is essential to demonstrate that the analytical method can accurately quantify the drug in the presence of its degradation products, impurities, and excipients. This document outlines a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this purpose, developed in accordance with International Council for Harmonisation (ICH) guidelines.

The method described is specific, accurate, precise, and robust for the determination of Apixaban and its process-related and degradation impurities.[1][2] Forced degradation studies were performed under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to demonstrate the stability-indicating nature of the method.[1][2][3]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A robust RP-HPLC method has been developed for the analysis of Apixaban.[3][4] The following table summarizes the recommended instrumentation and chromatographic conditions.

Table 1: HPLC Chromatographic Conditions

| Parameter | Recommended Conditions |

| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector |

| Column | Zorbax C18 (150 mm x 4.6 mm, 5µm particle size) or equivalent |

| Mobile Phase | Ammonium Formate Buffer: Acetonitrile (65:35 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C[1][2] |

| Detection Wavelength | 225 nm[1][2] or 220 nm[4] |

| Injection Volume | 10 µL |

| Run Time | 40 minutes[1][2] |

| Diluent | Water: Acetonitrile[4] |

Preparation of Solutions

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Apixaban reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

Sample Solution (for Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Transfer a portion of the powder equivalent to a single dose of Apixaban into a suitable volumetric flask.

-

Add a portion of the diluent, sonicate to dissolve, and dilute to volume with the diluent.

-

Filter the solution through a 0.45 µm nylon filter before injection.

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[1] The following conditions are recommended:

Table 2: Forced Degradation Conditions

| Stress Condition | Protocol |

| Acid Hydrolysis | Treat Apixaban solution with 1 M HCl at 60°C for 24 hours.[1] Neutralize the solution before injection. |

| Base Hydrolysis | Treat Apixaban solution with 1 M NaOH at 60°C for 2 hours.[1] Neutralize the solution before injection. |

| Oxidative Degradation | Treat Apixaban solution with 15% v/v H₂O₂ at room temperature for 24 hours.[1] |

| Thermal Degradation | Expose solid Apixaban to a temperature of 105°C for 7 days.[1] |

| Photolytic Degradation | Expose Apixaban solution to UV light (1.2 million lux hours).[1] |

Workflow for Forced Degradation and Analysis:

Caption: Workflow for subjecting Apixaban to forced degradation and subsequent HPLC analysis.

Data Presentation

The results of the forced degradation studies should be summarized to clearly indicate the extent of degradation and the specificity of the method.

Table 3: Summary of Forced Degradation Results

| Stress Condition | % Degradation of Apixaban | Observations |

| Acid Hydrolysis (1 M HCl, 60°C, 24h) | ~12%[4] | Significant degradation observed with the formation of degradation products. |

| Base Hydrolysis (1 M NaOH, 60°C, 2h) | Stable[4] | Minimal to no degradation observed. |

| Oxidative Degradation (15% H₂O₂, RT, 24h) | Stable[5] | Apixaban is stable under oxidative conditions. |

| Thermal Degradation (105°C, 7 days) | Stable[4] | No significant degradation observed. |

| Photolytic Degradation (1.2 million lux hours) | Stable[4] | No significant degradation observed. |

Note: The percentage of degradation can vary based on the exact experimental conditions.

Degradation Pathway

Under hydrolytic stress conditions, Apixaban primarily degrades via hydrolysis of the amide moieties. The major degradation pathways involve the hydrolysis of the oxopiperidine and the tetrahydro-oxo-pyridine moieties.[5][6]

Caption: Simplified degradation pathway of Apixaban under hydrolytic stress conditions.

Method Validation

The developed RP-HPLC method should be validated according to ICH guidelines (Q2(R1)). The validation parameters include:

-

Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The forced degradation studies confirm the specificity.

-

Linearity: The method should be linear over a specified concentration range. A correlation coefficient (r²) of >0.999 is typically required.

-

Accuracy: The closeness of the test results obtained by the method to the true value, usually determined by recovery studies.

-

Precision:

-

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

-

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[4]

Table 4: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD of replicate injections | ≤ 2.0% |

Conclusion

The provided application notes and protocols describe a robust and reliable stability-indicating RP-HPLC method for the analysis of Apixaban. This method is suitable for routine quality control analysis and stability studies of Apixaban in both bulk drug and pharmaceutical formulations. The detailed protocols for forced degradation studies and the summary of expected results provide a solid foundation for researchers and scientists in the field of drug development and analysis.

References

- 1. Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug [scirp.org]

- 2. ijpsr.com [ijpsr.com]

- 3. jmpas.com [jmpas.com]

- 4. Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. [PDF] A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry | Semantic Scholar [semanticscholar.org]

Chromatographic Techniques for Apixaban Impurity Profiling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apixaban, an oral anticoagulant, is a direct factor Xa inhibitor widely prescribed for the prevention of stroke and systemic embolism.[1] The manufacturing process of Apixaban, along with its storage and transportation, can lead to the formation of various process-related and degradation impurities.[2] Rigorous monitoring and control of these impurities are mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the safety and efficacy of the drug product.[3] This document provides detailed application notes and protocols for the chromatographic analysis of Apixaban and its impurities, drawing from various validated methods.

Chromatographic Methodologies

A variety of chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), have been developed and validated for the impurity profiling of Apixaban.[4][5][6] These methods are crucial for separating and quantifying known and unknown impurities, including those that may be genotoxic.[1]

Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A robust stability-indicating RP-HPLC method is essential for separating Apixaban from its degradation products formed under various stress conditions. Forced degradation studies, as per the International Council for Harmonisation (ICH) guidelines, are performed to demonstrate the specificity of the method. These studies typically involve exposing Apixaban to acidic, alkaline, oxidative, photolytic, and thermal stress conditions.[7][8] Significant degradation of Apixaban has been observed under acidic and alkaline conditions.[9][10]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is based on a method developed for the quantitative determination of potential impurities in Apixaban active pharmaceutical ingredient (API).[2]

1. Chromatographic Conditions:

-

Column: Puratis C18 (250 x 4.6 mm, 5 µm)[2]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[2]

-

Mobile Phase B: Acetonitrile[2]

-

Gradient Program: A gradient program should be optimized to achieve adequate separation.

-

Flow Rate: 1.0 mL/min[10]

-

Column Temperature: 25°C[2]

-

Detection Wavelength: 280 nm[2]

-

Injection Volume: Typically 10-20 µL

2. Preparation of Solutions:

-

Diluent: A mixture of water and acetonitrile is commonly used.[10]

-

Standard Solution: Prepare a stock solution of Apixaban reference standard (e.g., 1.0 mg/mL) in the diluent. Further dilutions can be made to the desired concentration.[10]

-

Impurity Stock Solution: Prepare individual or mixed stock solutions of known impurities in the diluent.

-

Sample Solution: Accurately weigh and dissolve the Apixaban sample (bulk drug or formulation) in the diluent to achieve a known concentration (e.g., 1.0 mg/mL).

3. System Suitability: Before sample analysis, inject a standard solution multiple times to check for system precision. The relative standard deviation (RSD) for the peak area of Apixaban and its impurities should be within acceptable limits (typically ≤ 2.0%). The resolution between adjacent peaks should be greater than 1.5.

4. Data Analysis: Identify and quantify the impurities in the sample solution by comparing their retention times and peak areas with those of the impurity standards.

Protocol 2: UPLC Method for Impurity Profiling

This protocol outlines a rapid and sensitive UPLC method for the analysis of Apixaban and its related substances.[5]

1. Chromatographic Conditions:

-

Column: Fortis Speed Core C18 (150 mm × 4.6 mm, 2.6 µm)[11]

-

Mobile Phase A: 10 mM potassium dihydrogen phosphate (pH adjusted to 5.0) and Methanol (90:10 v/v)[11]

-

Mobile Phase B: 10 mM Potassium dihydrogen phosphate (pH adjusted to 5.0), Acetonitrile, and Methanol (20:20:60 v/v/v)[11]

-

Gradient Program: A suitable gradient program should be developed.

-

Flow Rate: 0.5 mL/min[11]

-

Column Temperature: 40°C[11]

-

Detection Wavelength: 235 nm[11]

-

Injection Volume: 3 µL[11]

2. Preparation of Solutions: Follow the same general procedure as described in Protocol 1, adjusting concentrations as needed for the sensitivity of the UPLC system.

3. System Suitability and Data Analysis: Perform system suitability tests and data analysis as described in Protocol 1.

Protocol 3: LC-MS/MS for Genotoxic Impurity Analysis

This protocol is for the sensitive quantification of novel genotoxic impurities in Apixaban.[1]

1. Chromatographic Conditions:

-

Column: C18 column (150 mm × 3.0 mm, 2.7 µm)[1]

-

Mobile Phase: A gradient mixture of pH 5.5 acetate buffer and acetonitrile.[1]

-

Flow Rate: As optimized for the LC-MS/MS system.

-

Column Temperature: As optimized for the separation.

2. Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[1] Precursor ions for specific impurities are monitored (e.g., m/z 437.2 for impurity F, 525.2 for impurity G, and 569.1 for impurity H).[1]

3. Preparation of Solutions and Data Analysis: Due to the low levels of genotoxic impurities, special care must be taken in preparing standard and sample solutions to avoid contamination. Data analysis involves constructing calibration curves and quantifying the impurities based on the MRM transitions.

Quantitative Data Summary

The following tables summarize the chromatographic conditions and performance data from various published methods for Apixaban impurity profiling.